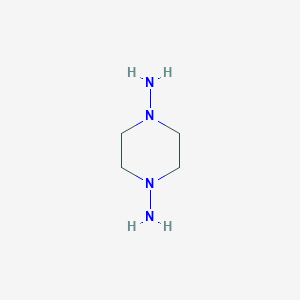

1,4-Diaminopiperazine

Description

Significance of Bifunctional Diamine Scaffolds in Advanced Chemical Synthesis

Bifunctional diamine scaffolds are molecules that possess two amine functional groups, which are strategically positioned to enable specific chemical reactions. These scaffolds are crucial in advanced chemical synthesis for several reasons. They serve as fundamental building blocks for constructing complex molecules and are pivotal in the field of organocatalysis. researchgate.net In organocatalysis, the diamine scaffold can be part of a larger molecule that acts as a catalyst, often creating a specific chiral environment for enantioselective reactions. nih.gov

Scaffolds like 1,2-diaminocyclohexanes and derivatives of 1,1'-binaphthyl are well-known examples used in bifunctional catalysis. nih.gov The dual amine functionality allows for the introduction of different chemical moieties, leading to the development of catalysts with tailored properties. mdpi.compreprints.org For instance, one amine group might act as a binding site for a substrate, while the other participates in the catalytic transformation. This cooperative action is essential for achieving high efficiency and selectivity in chemical reactions, such as Michael additions. researchgate.netmdpi.com The development of catalysts based on chiral diamines has become a fundamental principle in asymmetric organocatalysis, allowing for the synthesis of specific stereoisomers of a target molecule. mdpi.com

Strategic Role of 1,4-Diaminopiperazine in Contemporary Chemical Research

This compound holds a strategic position in modern chemical research due to its unique structure as a bifunctional diamine. It is primarily utilized as a versatile building block in organic synthesis. Its symmetrical structure and the reactivity of its two amino groups allow it to be a key intermediate in the synthesis of a wide range of more complex molecules. ontosight.ai

A common synthesis route for this compound involves the reduction of 1,4-dinitropiperazine, which itself can be prepared from piperazine (B1678402) and nitric acid using a catalyst like palladium on carbon. ontosight.ai Another synthetic pathway involves converting 1,4-dichloropiperazine (B13949762) to this compound using a strong base. The basic nature of its amino groups allows it to readily react with acids to form salts. ontosight.ai This reactivity is harnessed by chemists to incorporate the piperazine ring into larger molecular frameworks, which can impart desirable properties to the final compound. ontosight.ai

Overview of Research Directions and Interdisciplinary Applications

The research applications of this compound and its derivatives are diverse and span multiple scientific disciplines. Its utility as a synthetic intermediate makes it relevant in pharmaceuticals, polymer chemistry, and biological research. ontosight.ai

Pharmaceuticals and Medicinal Chemistry: The piperazine ring is a common feature in many drug molecules. This compound serves as a precursor for synthesizing pharmaceutical compounds, including those with potential antipsychotic and antiviral activities. ontosight.ai Its derivatives have been investigated for a range of therapeutic effects. For example, certain quinoline-piperazine structures show promise as antimalarial agents, demonstrating activity against chloroquine-resistant strains of Plasmodium falciparum. The incorporation of the this compound scaffold can influence a drug's pharmacokinetic properties. ontosight.ai

Polymer and Materials Science: In polymer chemistry, this compound is used in the production of high-performance polymers like polyamides and polyimides. ontosight.ai These materials are known for their high thermal stability and mechanical strength, making them suitable for applications in the automotive, textile, and electronics industries. ontosight.ai It has also been used in the modification of polyurethane surfaces for biomedical applications, such as cardiovascular tissue engineering, to create materials with improved biocompatibility. researchgate.net

Biological and Chemical Research: In fundamental biological studies, compounds synthesized from this compound are used to probe biological systems. ontosight.ai These molecules can be designed to interact with specific biological targets like enzymes and receptors, helping researchers to understand biological processes. ontosight.ai In chemical research, it has been used in reactions such as N-formylation using carbon dioxide, where it can yield monoformylated products with good selectivity. mdpi.com

Data Tables

Table 1: Chemical Properties of this compound This table provides a summary of the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₄H₁₂N₄ | lookchem.comnih.gov |

| Molecular Weight | 116.17 g/mol | nih.gov |

| IUPAC Name | piperazine-1,4-diamine | nih.gov |

| CAS Number | 106-59-2 | lookchem.comnih.gov |

| Density | 1.119 g/cm³ | lookchem.com |

| Boiling Point | 192.5°C at 760 mmHg | lookchem.com |

| Flash Point | 69.8°C | lookchem.com |

| Hydrogen Bond Donor Count | 2 | lookchem.comnih.gov |

| Hydrogen Bond Acceptor Count | 4 | lookchem.comnih.gov |

| XLogP3 | -1.4 | nih.gov |

Table 2: Summary of Research Applications for this compound This table outlines the primary areas of application for this compound in scientific research and industry.

| Field of Application | Specific Use | Research Findings |

| Pharmaceuticals | Building block for active pharmaceutical ingredients (APIs). | Used in synthesizing compounds for antipsychotic, antiviral, and antimalarial drugs. ontosight.ai |

| Polymer Chemistry | Monomer for polymer synthesis. | Employed in the production of polyamides and polyimides known for high thermal stability and mechanical strength. ontosight.ai |

| Materials Science | Surface modification of biomaterials. | Used to functionalize polyurethane surfaces to enhance biocompatibility for cardiovascular tissue engineering. researchgate.net |

| Biological Research | Synthesis of biological probes. | Creates compounds that interact with enzymes and receptors to study biological processes. ontosight.ai |

| Chemical Synthesis | Versatile chemical intermediate. | Used in reactions like N-formylation and as a precursor for more complex molecules. ontosight.aimdpi.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

piperazine-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N4/c5-7-1-2-8(6)4-3-7/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVCOXMQIAVGPJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60147460 | |

| Record name | 1,4-Diaminopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106-59-2 | |

| Record name | 1,4-Piperazinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Diaminopiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Diaminopiperazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Diaminopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diaminopiperazine hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1,4 Diaminopiperazine

Primary Synthetic Routes to 1,4-Diaminopiperazine

The synthesis of this compound is primarily achieved through two main strategies: the reduction of nitrogen-containing precursors and the direct amination of the piperazine (B1678402) core.

Hydrogenation of Nitrogenous Precursors (e.g., Nitrosamines)

A prevalent and historically significant method for preparing this compound involves the reduction of 1,4-dinitrosopiperazine (B30178). acs.orggoogle.com This precursor is typically formed by the nitrosation of piperazine using reagents like sodium nitrite (B80452) in the presence of an acid. acs.org The subsequent reduction of the nitroso groups (N-N=O) to amino groups (N-NH2) can be accomplished through several reductive techniques.

Catalytic hydrogenation is a common approach, where 1,4-dinitrosopiperazine is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). ontosight.aigoogle.comacs.org This method is often favored for its efficiency.

Alternatively, chemical reduction offers another effective pathway. The use of zinc dust in an acidic medium, such as acetic acid, is a well-established, albeit older, method for converting the nitrosamine (B1359907) to the corresponding diamine. acs.orgacs.org Other powerful reducing agents like lithium aluminum hydride (LiAlH4) can also effect this transformation, though their use may be less practical for larger-scale syntheses. acs.org

| Precursor | Reduction Method | Key Reagents | Reference |

|---|---|---|---|

| 1,4-Dinitrosopiperazine | Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | ontosight.aigoogle.comacs.org |

| 1,4-Dinitrosopiperazine | Chemical Reduction | Zinc powder, Acetic Acid | acs.orgacs.org |

| 1,4-Dinitrosopiperazine | Chemical Reduction | Lithium aluminum hydride (LiAlH₄) | acs.org |

N-Amination Strategies for Piperazine Ring Systems

A more direct approach to synthesizing this compound involves the N-amination of the parent piperazine ring. This strategy introduces amino groups directly onto the nitrogen atoms of the heterocycle. Reagents suitable for this transformation include chloramine (B81541) (NH₂Cl) or hydroxylamine-O-sulfonic acid (NH₂OSO₃H). acs.org While theoretically straightforward, this method presents significant challenges for industrial-scale production. These reagents are often not available in large quantities, can be difficult to handle in standard pilot plant equipment, and may not be stable for long-term storage. acs.org

Industrial and Large-Scale Process Development Considerations

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several critical challenges. A major concern is the hazardous nature of the 1,4-dinitrosopiperazine intermediate, as nitroso derivatives are often carcinogenic. acs.org Isolating this intermediate on a large scale poses significant personal safety risks. acs.org

Furthermore, purification of the final product can be problematic. When zinc powder is used for the reduction, the resulting zinc salt byproducts contaminate the this compound. acs.org The strong basicity of the product makes separating these salts by simple filtration after pH adjustment inefficient, leading to substantial product loss and reduced yields. acs.org

To circumvent these issues, a more practical and efficient process has been developed for large-scale synthesis. This improved method involves a one-pot reaction where piperazine is first converted to 1,4-dinitrosopiperazine, which is then immediately reduced with zinc powder in situ. acs.org Crucially, the resulting this compound is not isolated directly from the aqueous, salt-laden mixture. Instead, it is converted into a less basic dihydrazone derivative by adding benzaldehyde (B42025) to the reaction mixture. acs.org This derivative can be selectively extracted into an organic solvent like ethyl acetate, leaving the problematic inorganic salts behind in the aqueous layer. acs.org This temporary transformation of the aminopiperazine into a hydrazone resolves key operational problems, allowing for a more workable and efficient large-scale process. acs.org

Reactivity Profiles and Derivatization Strategies

The two primary amino groups of this compound are the main sites of its chemical reactivity, allowing for a variety of derivatization strategies.

Condensation Reactions with Carbonyl Compounds

This compound readily undergoes condensation reactions with compounds containing carbonyl groups (C=O), such as aldehydes and ketones. These reactions involve the nucleophilic attack of the amino group nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N).

When this compound reacts with carbonyl compounds, it can form various imine-type derivatives. For instance, its reaction with isatin (B1672199), a compound containing a ketone carbonyl group, results in the formation of a bis-azine derivative, where both amino groups have condensed with an isatin molecule. cabidigitallibrary.orgresearchgate.net

As mentioned in the context of industrial synthesis, the reaction with benzaldehyde is another prime example. Here, this compound condenses with two equivalents of benzaldehyde to form the corresponding dihydrazone, a stable iminopiperazine derivative that facilitates purification. acs.org These reactions highlight the utility of this compound as a scaffold for creating more complex molecules through the formation of Schiff bases and related structures. acs.orgcabidigitallibrary.orgresearchgate.net

| Reactant 1 | Reactant 2 (Carbonyl Compound) | Resulting Derivative Type | Reference |

|---|---|---|---|

| This compound | Benzaldehyde | Iminopiperazine (Dihydrazone) | acs.org |

| This compound | Isatin | Azine Derivative | cabidigitallibrary.orgresearchgate.net |

Synthesis of Schiff Bases Incorporating Diaminopiperazine Moieties

The formation of Schiff bases through the condensation of primary amines with carbonyl compounds is a fundamental transformation in organic chemistry. In the context of this compound, its bifunctional nature allows for the synthesis of unique bis-Schiff bases. A notable example involves the reaction of this compound with isatin and its derivatives.

Research has demonstrated that the condensation of isatin or its N-Mannich base with this compound leads to the formation of corresponding Schiff base derivatives. researchgate.netdntb.gov.uamendeley.com Specifically, the reaction of this compound with two equivalents of an isatin derivative under appropriate conditions yields a bis-isatin-Schiff base. This reaction typically proceeds via a nucleophilic attack of the primary amino groups of this compound on the carbonyl group of the isatin moiety, followed by dehydration to form the characteristic imine or azomethine (-C=N-) bond of the Schiff base.

| Reactant 1 | Reactant 2 | Product Type | Reference |

| This compound | Isatin | Bis-isatin-Schiff base | researchgate.netdntb.gov.uamendeley.com |

| This compound | N-Mannich base of Isatin | Bis-isatin-Schiff base derivative | researchgate.netdntb.gov.uamendeley.com |

Mannich-Type Reactions for C-N Bond Construction

The Mannich reaction is a powerful tool for the formation of carbon-nitrogen bonds, involving the aminoalkylation of an acidic proton located on a carbon atom. In the context of derivatives of this compound, Mannich-type reactions have been employed to further functionalize Schiff bases derived from this diamine.

Following the synthesis of isatin-based Schiff bases of this compound, these products can serve as substrates for Mannich reactions. researchgate.netdntb.gov.ua The reaction typically involves the treatment of the Schiff base with formaldehyde (B43269) and a secondary amine, such as piperidine (B6355638) or morpholine. This process introduces an aminomethyl group onto the isatin nucleus of the Schiff base, demonstrating a versatile method for C-N bond construction and the generation of more complex molecular architectures.

N-Functionalization Reactions

Direct functionalization of the nitrogen atoms of this compound is a key strategy for the synthesis of a variety of derivatives with tailored properties.

Catalytic N-Carbonylation with Carbon Dioxide

The use of carbon dioxide (CO₂) as a C1 source for chemical synthesis is a significant area of green chemistry. Research has shown that this compound can undergo catalytic N-carbonylation with CO₂. One effective system utilizes ethylenediaminetetraacetic acid (EDTA) as a recyclable catalyst under ambient conditions. mdpi.com This reaction leads to the formation of formamide (B127407) derivatives through the reduction of CO₂ and its incorporation into the N-H bonds of the diamine.

Selective Mono-formylation Approaches

A noteworthy aspect of the N-carbonylation of this compound with CO₂ in the presence of an EDTA catalyst is the observed selectivity for the mono-formylated product. mdpi.com This selectivity is of synthetic importance as it allows for the controlled functionalization of one amino group while leaving the other available for subsequent transformations. A scale-up experiment has demonstrated the potential for producing the mono-formylated product with high conversion rates, highlighting the practical utility of this approach. mdpi.com

| Reactant | Reagent | Catalyst | Key Outcome | Reference |

| This compound | Carbon Dioxide (CO₂) | EDTA | Selective mono-formylation | mdpi.com |

Preparation of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound, particularly N-acylated analogues, has been explored for various applications.

Synthesis of 1,4-Diformyl-piperazine Analogues

The preparation of 1,4-diformyl-piperazine derivatives has been a focus of recent research. One notable study details the design and synthesis of novel 1,4-diformyl-piperazine-based ferrostatin-1 (Fer-1) derivatives. nih.govresearchgate.netpeeref.com This work highlights a synthetic strategy to create analogues with potential biological activity.

Another synthetic method describes the preparation of 1,4-diformyl-2,3,5,6-tetrahydroxypiperazine. google.com This process involves the reaction of an aqueous solution of glyoxal (B1671930) with formamide in the presence of an organic base. The reaction proceeds with the immediate precipitation of the product, which can then be isolated. google.com

| Starting Materials | Product | Reference |

| Glyoxal, Formamide | 1,4-Diformyl-2,3,5,6-tetrahydroxypiperazine | google.com |

| Ferrostatin-1 scaffold, 1,4-Diformyl-piperazine moiety | 1,4-Diformyl-piperazine Ferrostatin-1 derivatives | nih.govresearchgate.netpeeref.com |

Compound Names Mentioned in this Article:

this compound

1,4-Diformyl-2,3,5,6-tetrahydroxypiperazine

1,4-Diformyl-piperazine

Carbon dioxide

Ethylenediaminetetraacetic acid (EDTA)

Ferrostatin-1

Formaldehyde

Formamide

Glyoxal

Isatin

Morpholine

Piperidine

Development of Sulfonamide and Alkylated Piperazine Derivatives

The primary amino groups of this compound are nucleophilic and readily react with various electrophiles, making the synthesis of sulfonamide and alkylated derivatives a key area of chemical exploration. These modifications are crucial for modulating the physicochemical properties of the resulting molecules.

Sulfonamide Derivatives: The reaction of piperazine-containing compounds with sulfonyl chlorides is a common strategy for creating sulfonamides. For instance, in the synthesis of novel HIV-1 protease inhibitors, a bicyclic piperazine sulfonamide core was developed. osti.gov This involved reacting a piperazine intermediate with a sulfonyl chloride in the presence of a base like triethylamine (B128534) (NEt3) in a solvent such as dimethylformamide (DMF). osti.gov Another example is the synthesis of new sulfonamide derivatives of trimetazidine, where 1-(2,3,4-trimethoxybenzyl)piperazine is reacted with various sulfonyl chlorides (e.g., methanesulfonyl chloride, phenylsulfonyl chloride) in dichloromethane (B109758) to yield the corresponding sulfonamides. mdpi.com This highlights a general and efficient method for attaching a sulfonyl group to the piperazine nitrogen.

Alkylated Derivatives: Alkylation of the amino groups of this compound can be achieved through various methods, including reductive amination and formylation. A notable example is the N-formylation using carbon dioxide (CO2) as a carbon source. In a study using ethylenediaminetetraacetic acid (EDTA) as a catalyst, this compound was successfully formylated under ambient conditions (0.1 MPa CO2, 25 °C). mdpi.com This reaction demonstrated good selectivity, yielding primarily the mono-formylated product. mdpi.com This method represents a green and efficient approach to introducing a simple alkyl group (formyl) onto the this compound scaffold.

The following table summarizes these transformations:

Table 1: Synthesis of Sulfonamide and Alkylated Derivatives| Derivative Type | Reactants | Reagents/Conditions | Product Type | Ref |

|---|---|---|---|---|

| Sulfonamide | Piperazine intermediate, Phenylsulfonyl chloride | NEt3, DMF, 0 °C | Piperazine Sulfonamide | osti.gov |

| Sulfonamide | Trimetazidine, Sulfonyl chlorides | Dichloromethane | Trimetazidine Sulfonamide Derivatives | mdpi.com |

| Alkylated (Formyl) | This compound, CO2 | Phenylsilane (PhSiH3), EDTA, DMSO, 25 °C | Mono-formylated this compound | mdpi.com |

Incorporation into Heterocyclic Architectures

The bifunctional nature of this compound, with its two reactive amino groups, makes it an excellent candidate for constructing larger, more complex heterocyclic systems. This is often achieved through condensation reactions with other bifunctional molecules.

A significant application is in the synthesis of novel compounds related to isatin, a privileged scaffold in medicinal chemistry. Research has shown that this compound undergoes condensation reactions with isatin or its derivatives. researchgate.netresearchgate.net Specifically, the reaction of isatin with this compound leads to the formation of a new, larger heterocyclic structure where the piperazine ring is fused or linked to the isatin moiety. researchgate.netresearchgate.netresearchgate.net These reactions typically involve heating the reactants, sometimes with a catalyst, to facilitate the formation of imine bonds (Schiff bases). researchgate.net

The following table details an example of this synthetic approach:

Table 2: Heterocycle Synthesis using this compound| Reactant 1 | Reactant 2 | Product Description | Ref |

|---|---|---|---|

| Isatin | This compound | Condensation product incorporating the piperazine and isatin structures | researchgate.netresearchgate.net |

| Isatin N-Mannich base | This compound | Product from condensation with a pre-functionalized isatin derivative | researchgate.netresearchgate.net |

These synthetic strategies underscore the utility of this compound as a foundational element for creating diverse chemical entities with potential applications in various fields of chemical research.

Coordination Chemistry and Metallosupramolecular Systems of 1,4 Diaminopiperazine

1,4-Diaminopiperazine as a Ligand in Metal Complexation

This compound possesses multiple coordination sites: the two nitrogen atoms of the piperazine (B1678402) ring and the two nitrogen atoms of the exocyclic amino groups. This structure allows it to act as a versatile ligand in metal complexation. The piperazine ring itself, a six-membered ring with two nitrogen atoms in a 1,4-position, is a well-established component in the design of ligands due to its ability to act as a weak base and a proton acceptor. ontosight.aidergipark.org.tr The presence of the additional amino groups enhances its coordination capabilities, allowing it to bridge multiple metal centers or chelate to a single metal ion.

The coordination behavior of the piperazine moiety is often realized through functionalization. For instance, piperazine can react with carbon disulfide to form dithiocarbamate (B8719985) ligands. nih.gov These functionalized piperazine-based ligands have been shown to form stable complexes with transition metals like ruthenium, nickel, and cobalt. nih.gov In such complexes, the piperazine derivative can act as a bidentate ligand, coordinating to a metal center through the sulfur atoms of the dithiocarbamate group. nih.gov The uncoordinated amine group on the other side of the piperazine ring remains available for further reactions, making it a valuable component for building larger, multi-metallic assemblies. nih.gov

Furthermore, the amino groups of this compound can participate in extensive hydrogen bonding (e.g., N–H···O), which plays a crucial role in stabilizing the resulting crystal structures and directing the formation of supramolecular networks. dergipark.org.tr In the context of inorganic frameworks, this compound can be protonated to form a dication, which then acts as a template, directing the structure of the surrounding inorganic components without directly coordinating to the metal centers. acs.orgacs.org

Synthesis and Structural Characterization of Metal-Diaminopiperazine Complexes

The synthesis of metal complexes involving this compound and its derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes are then characterized using a variety of analytical techniques to determine their structure and properties.

A range of transition metal complexes can be synthesized using ligands derived from the piperazine scaffold. The synthesis generally involves mixing a solution of the ligand with a solution of a transition metal salt, often in a 2:1 ligand-to-metal molar ratio, and refluxing the mixture. nih.govrsc.org The resulting solid complexes can be collected by filtration. researchgate.net

Characterization of these complexes relies on several methods:

Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of functional groups, such as the C=N or N-H bands, upon complexation indicate their involvement in bonding with the metal. nih.gov

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The positions of d-d transition bands can help in assigning an octahedral, tetrahedral, or square planar geometry to the metal center. researchgate.net

Magnetic Susceptibility Measurements: These measurements determine the magnetic moment of the complex, which reveals the number of unpaired electrons and provides further evidence for the proposed geometry. researchgate.net

Molar Conductance: This measurement helps to determine whether the complexes are electrolytic or non-electrolytic in nature. researchgate.net

While specific crystal structures of simple this compound transition metal complexes are not widely detailed in the cited literature, the general principles of synthesis and characterization for related piperazine-based ligands are well-established.

This compound can act as a structure-directing agent, or template, in the hydrothermal synthesis of inorganic open-framework materials. In this role, the protonated organic molecule is incorporated into the channels or cavities of the growing inorganic structure, influencing its final architecture.

A notable example is the organically templated vanadium phosphate (B84403), H₂N(CH₂CH₂)₂NH₂[(VO)₄(H₂O)₄(HPO₄)₂(PO₄)₂]. acs.orgacs.orgresearchgate.net This compound was synthesized hydrothermally by heating a mixture of VCl₄, H₃PO₄, and this compound hydrochloride in water at 200°C for several hours. acs.orgacs.org The resulting structure is a three-dimensional, covalently bonded vanadium phosphate network that contains tunnels. These tunnels are occupied by the protonated this compound dication. acs.org

| Parameter | Value |

|---|---|

| Formula | H₂N(CH₂CH₂)₂NH₂[(VO)₄(H₂O)₄(HPO₄)₂(PO₄)₂] |

| Crystal System | Monoclinic |

| Space Group | Im |

| a (Å) | 7.025(1) |

| b (Å) | 9.470(2) |

| c (Å) | 16.570(3) |

| β (°) | 96.03(3) |

| Volume (ų) | 1096.3(6) |

| Z | 2 |

Data sourced from Inorganic Chemistry, 1996, 35 (10), pp 2826–2830. acs.org

Metalloligand Design and Multi-Component Coordination Assemblies

A sophisticated application of coordination chemistry involves using a metal complex itself as a ligand—a "metalloligand"—to construct larger, multi-component assemblies. The piperazine scaffold is particularly well-suited for this approach. By functionalizing one end of a piperazine derivative to bind to a first metal center, the other end remains free to coordinate to a second, different metal center, allowing for the rational design of heterometallic systems.

A clear illustration of this concept is the use of piperazine-based dithiocarbamate complexes. nih.gov For example, a ruthenium complex, [Ru(S₂CNC₄H₈NH₂)(dppm)₂]²⁺ (where dppm is bis(diphenylphosphino)methane), can be synthesized. nih.gov The terminal amino group of this complex can be further reacted with carbon disulfide to create a new dithiocarbamate binding site, forming the versatile metalloligand [Ru(S₂CNC₄H₈NCS₂)(dppm)₂]. nih.gov

This ruthenium-containing metalloligand can then be used to build multi-component coordination assemblies by reacting it with other metal precursors. This strategy has been successfully employed to synthesize a variety of heterobimetallic and heterotrimetallic complexes, as detailed in the table below. nih.gov

| Reactant Metal Complex | Resulting Multi-Component Assembly |

|---|---|

| cis-[RuCl₂(dppm)₂] | [{Ru(dppm)₂}₂(S₂CNC₄H₈NCS₂)] |

| [Os(CH=CHC₆H₄Me-4)Cl(CO)(BTD)(PPh₃)₂] | [(dppm)₂Ru(S₂CNC₄H₈NCS₂)Os(CH=CHC₆H₄Me-4)(CO)(PPh₃)₂]⁺ |

| [Pd(C₆H₄CH₂NMe₂)Cl]₂ | [(dppm)₂Ru(S₂CNC₄H₈NCS₂)Pd(C,N-C₆H₄CH₂NMe₂)]⁺ |

| [PtCl₂(PEt₃)₂] | [(dppm)₂Ru(S₂CNC₄H₈NCS₂)Pt(PEt₃)₂]²⁺ |

| [NiCl₂(dppp)] | [(dppm)₂Ru(S₂CNC₄H₈NCS₂)Ni(dppp)]²⁺ |

Data sourced from Dalton Transactions, 2001, (13), pp 1981-1990. nih.gov

This approach demonstrates how this compound and its derivatives can serve as foundational building blocks for creating complex, well-defined polymetallic architectures.

Supramolecular Coordination Networks and Their Self-Assembly

The principles of self-assembly, where molecules spontaneously organize into ordered structures, are central to creating complex supramolecular systems. This compound is an excellent candidate for building such networks due to its ability to form both coordination bonds with metal ions and strong intermolecular hydrogen bonds.

The formation of supramolecular structures often begins with the creation of proton transfer salts, where a proton is transferred from an acidic compound to a basic one, like piperazine. dergipark.org.tr These resulting ion pairs can then self-assemble through hydrogen bonds (such as O–H···O, N–H···O, and N–H···N) to form extended networks. dergipark.org.tr When metal ions are introduced, these hydrogen-bonded networks can be further organized by coordination bonds, leading to the formation of metal-organic frameworks (MOFs) or other coordination polymers. dergipark.org.tr

The structure of the resulting network is influenced by the coordination geometry of the metal ion and the shape and functionality of the organic ligand. For instance, complexes with a bridging pyrazine-type ligand can form 1D chain structures, which are then connected into 3D networks through extensive hydrogen bonding. researchgate.net The tendency of metal complexes to aggregate through intermolecular interactions, such as between the metal of one unit and an oxygen or nitrogen atom of a neighboring unit, is a key driver in the self-assembly of one-dimensional nanostructures like nanofibers. mdpi.com The combination of directional coordination bonds and stabilizing hydrogen bonds provided by ligands like this compound allows for the rational design and synthesis of functional supramolecular materials.

Polymer Science and Advanced Materials Engineering with 1,4 Diaminopiperazine

Monomeric Application of 1,4-Diaminopiperazine in Polymerization

This compound serves as a crucial monomer in the synthesis of several high-performance polymers. Due to its two reactive primary amine functional groups, it readily participates in polycondensation and addition polymerization reactions. It is a key component in the production of polyamides, polyimides, and poly-amine-quinone polymers. ontosight.aigoogle.com The incorporation of the piperazine (B1678402) ring into the polymer backbone imparts specific properties, such as high thermal stability and mechanical strength, making these materials suitable for demanding applications in electronics, automotive parts, and textiles. ontosight.ai For instance, it can be reacted with various quinones in the presence of an oxidizing agent to form poly-amine-quinone polymers with controlled molecular weights, typically ranging from 10,000 to 40,000 g/mol . google.com It is also used alongside other diamines like m-phenylenediamine (B132917) and piperazine in interfacial polymerization processes. mdpi.com

Synthesis and Characterization of this compound-Based Polymers

The synthesis of polymers based on this compound often involves low-temperature polycondensation or interfacial polymerization techniques. In a typical synthesis, this compound is reacted with a comonomer, such as a diacyl chloride or a quinone, in a suitable solvent. google.comscirp.org For example, poly-amine-quinone polymers are prepared by reacting this compound with a quinone in a solvent, followed by precipitation and drying of the polymer product. google.com

The resulting polymers are characterized using a variety of analytical techniques to determine their structure, molecular weight, and physical properties. Fourier-transform infrared (FTIR) spectroscopy is used to confirm the formation of the desired polymer linkages, such as amide bonds. scirp.org Thermogravimetric analysis (TGA) is employed to assess the thermal stability of the polymers. scirp.orgresearchgate.net Spectroscopic methods like UV-visible spectroscopy and nuclear magnetic resonance (NMR) provide insights into the electronic structure and molecular arrangement. scirp.orgresearchgate.net The surface morphology of these polymers, particularly when fabricated as membranes, is often examined using scanning electron microscopy (SEM). scirp.org

Polymeric Chelates Derived from this compound

Polymers derived from this compound can act as potent chelating agents for metal ions. The nitrogen atoms within the polymer backbone can form stable coordination complexes with various metals. researchgate.net This property is particularly evident in polythiosemicarbazide (PTSC) polymers, which can be synthesized from N,N'-diaminopiperazine. scite.ai These polymeric chelates have been explored for applications such as metal recovery and catalysis. scite.ai The formation of these metal-polymer complexes often leads to significant enhancements in the material's properties.

Advanced Electrical Properties (e.g., Semiconductivity)

A remarkable feature of polymeric chelates derived from this compound is their advanced electrical behavior. Studies have shown that the metal chelates of these polymers exhibit semiconducting properties. researchgate.net This contrasts with the parent, non-chelated polymers, which are typically insulators. The introduction of metal ions into the polymer matrix creates pathways for charge transport, thus imparting conductivity. This opens up possibilities for their use in electronic devices and sensors. researchgate.net

Enhanced Thermal Stability and Mechanical Behavior

The chelation of metal ions with this compound-based polymers has a profound effect on their thermal and mechanical characteristics. Research indicates that the resulting polymeric chelates are not only stronger and more flexible but also possess greater thermal stability compared to the original polymers. researchgate.net Furthermore, these chelates exhibit lower transition (relaxation) temperatures. researchgate.net This combination of improved strength, flexibility, and heat resistance makes them highly desirable for creating robust materials for advanced engineering applications. researchgate.net

Role in Interfacial Polymerization for Membrane Fabrication

Interfacial polymerization is a key process for manufacturing thin-film composite (TFC) membranes used in separation processes like nanofiltration and reverse osmosis. researchgate.netnih.gov In this technique, a thin, selective polymer layer is formed at the interface of two immiscible solutions, one containing an amine monomer and the other an acyl chloride monomer. nih.gov this compound, along with other diamines such as piperazine (PIP) and m-phenylenediamine (MPD), is utilized as the aqueous amine monomer in these reactions. mdpi.comresearchgate.net

Development of Thin-Film Composite Polyamide Membranes

This compound is used in the fabrication of TFC polyamide membranes for applications such as nanofiltration. ulisboa.pt These membranes are typically formed by reacting the diamine with a polyfunctional acyl chloride like trimesoyl chloride (TMC) on a porous support. researchgate.netrsc.org The structure of the diamine monomer plays a crucial role in determining the final properties of the membrane, including its permeability and selectivity. rsc.orgmdpi.com By incorporating this compound into the polyamide layer, it is possible to tailor the membrane's surface charge and pore structure, thereby influencing its separation performance for various ions and molecules. researchgate.net This approach is central to developing high-performance membranes for water purification, industrial separations, and wastewater treatment. researchgate.net

Structural Modification and Performance Optimization of Membranes

The unique structural characteristics of this compound (DAP), featuring a six-membered heterocyclic ring with two amine functionalities, make it a valuable monomer in the fabrication and modification of advanced polymer membranes. Its incorporation into the polymer matrix allows for precise tuning of membrane properties, such as hydrophilicity, surface charge, and pore structure, which are critical for optimizing separation performance, particularly in nanofiltration and reverse osmosis applications.

Research into composite polyamide membranes has demonstrated the influence of DAP on membrane performance. researchgate.net When used in interfacial polymerization with acyl chlorides like trimesoyl chloride (TMC), the structure of the amine monomer directly impacts the final membrane's characteristics. Composite membranes prepared with N,N'-diaminopiperazine showed specific nanofiltration performance metrics that could be correlated with the hydrophobic/hydrophilic character of the monomer. researchgate.net The presence of the piperazine ring introduces a degree of rigidity and a specific stereochemistry that affects the packing of polymer chains, thereby influencing the membrane's water permeability and salt rejection capabilities. researchgate.net

The modification of membrane surfaces is a key strategy for enhancing performance and mitigating issues like fouling. acs.orgfrontiersin.org The layer-by-layer (LBL) technique is one such method used to modify surface properties and improve the rejection of specific ions. acs.orgacs.org While studies have broadly explored various amine monomers for this purpose, the principle of using diamines like this compound is central to creating positively charged surfaces that can enhance the rejection of divalent cations. acs.org

Furthermore, this compound is utilized in the synthesis of specialized chelating membranes. For instance, polythiosemicarbazide membranes prepared by polymerizing N,N'-diaminopiperazine with diisothiocyanates exhibit selective absorption capabilities for metal ions like gold, palladium, and mercury. google.com These microporous membranes are stable in highly acidic conditions, demonstrating their robustness for applications in hydrometallurgy and wastewater treatment. google.com The performance of these membranes, including their flux and rejection rates, can be optimized by adjusting operational parameters such as pressure and cross-flow velocity. nih.govnih.gov

Table 1: Research Findings on Membranes Incorporating this compound (DAP)

| Membrane Type | Monomers Used | Key Research Finding | Application | Reference |

| Composite Polyamide Nanofiltration Membrane | N,N'-diaminopiperazine (DAP) and Trimesoylchloride (TMC) | The structure of DAP influences the membrane's nanofiltration performance, surface charge, and morphology. researchgate.net | Water Treatment (Nanofiltration) | researchgate.net |

| Chelating Polythiosemicarbazide Membrane | N,N'-diaminopiperazine and Methylene-bis(4-phenylisothiocyanate) | The resulting microporous membrane selectively absorbs metal ions such as gold and palladium and is stable in strong acids. google.com | Selective Metal Recovery | google.com |

Application in Polyurethane and Polyhydrazodicarbonamide Systems

This compound serves as a critical component in the synthesis of polyurethane (PU) and polyhydrazodicarbonamide (PHD) systems, acting primarily as a chain extender or cross-linker. google.comgoogle.com Its inclusion in these polymer formulations significantly influences the final properties of the materials, such as elasticity, hardness, and thermal stability.

In the production of polyurethane foams, this compound is listed among the suitable low-molecular-weight diamines and hydrazine (B178648) derivatives used as chain extenders. google.comgoogle.com These agents react with polyisocyanates to form hard segments within the polyurethane matrix. The process involves reacting polyisocyanates with high-molecular-weight hydroxyl compounds in the presence of blowing agents and catalysts. google.com The use of this compound contributes to the formation of polyurea linkages within the foam structure, enhancing its mechanical properties. This is particularly valuable for producing tough, flexible foams used in applications requiring vibration damping, such as in automotive components and refrigeration. google.com

Similarly, this compound is employed in the preparation of stable dispersions of polyhydrazodicarbonamides in polyols, often referred to as PHD polyols. google.com These PHD polyol dispersions are then used to produce polyurethane products with improved load-bearing capacity and hardness. google.com The process involves the reaction of organic isocyanates, high-molecular-weight polyols, hydrazines or hydrazides, and low-molecular-weight isocyanate-reactive compounds, which can include this compound. google.com The in-situ formation of the polyhydrazodicarbonamide filler within the polyol dispersion results in polyurethane foams with exceptional hardness, which is a desirable characteristic for many industrial applications. google.com

Table 2: Role of this compound in Polymer Systems

| Polymer System | Role of this compound | Key Outcome | Application | Reference |

| Polyurethane (PU) Foams | Chain Extender / Cross-linker | Forms polyurea linkages, enhancing toughness and flexibility. google.com | Automotive, Refrigeration | google.comgoogle.com |

| Polyhydrazodicarbonamide (PHD) Polyol Dispersions | Isocyanate-Reactive Compound | Contributes to the formation of PHD filler, leading to PU foams with exceptional hardness. google.com | High-Performance Foams | google.com |

Poly-Amine-Quinone Polymer Architectures

This compound is identified as a suitable aliphatic diamine for the synthesis of poly-amine-quinone (PAQ) polymers. google.com These polymers are created through the polymerization of a polyamine with a quinone or a quinone precursor in the presence of an external oxidizing agent. google.com The resulting PAQ polymers possess a unique set of properties, including insolubility in common solvents and imperviousness to water once cured, making them suitable for protective coatings. google.com

The synthesis method involves reacting an aliphatic polyamine, such as this compound, with a quinone like p-benzoquinone. The reaction can be facilitated by air or oxygen, often combined with metal salts and oxidation catalysts to promote polymerization. google.com This process allows for the creation of high-molecular-weight polymers, with weight average molecular weights potentially ranging from 10,000 to 1,000,000. google.com

The architecture of these polymers, featuring alternating amine and quinone moieties, imparts valuable characteristics. They can be applied to surfaces by various methods, including dipping, spraying, and brushing. After curing, they form a robust coating that is non-wettable by water and can even displace water from metal surfaces. google.com This makes them highly effective for corrosion protection and applications where resistance to harsh environmental conditions is required. google.com

Computational and Theoretical Investigations of 1,4 Diaminopiperazine Systems

Quantum Chemical Studies of Reaction Mechanisms and Binding Affinities

Quantum chemical methods, particularly Density Functional Theory (DFT), are pivotal in exploring the electronic structure and reactivity of 1,4-diaminopiperazine. These studies can predict reaction pathways, characterize transition states, and determine the energetics of various chemical transformations.

Detailed quantum chemical calculations allow for the elucidation of reaction mechanisms involving this compound. For instance, in reactions such as N-alkylation or N-acylation, DFT can be employed to map the potential energy surface, identifying the most favorable reaction coordinates. The calculation of activation energies by locating transition state structures provides quantitative insights into reaction kinetics. While specific studies exclusively on this compound are limited, research on analogous piperazine (B1678402) derivatives demonstrates the power of these methods. For example, theoretical investigations into the reaction of piperazine with various electrophiles have shown that the reaction proceeds through a stepwise mechanism with well-defined intermediates and transition states.

The binding affinity of this compound as a ligand in metal complexes is another area where quantum chemistry offers significant contributions. DFT calculations can predict the binding energies of this compound with various metal ions, helping to understand the stability and electronic properties of the resulting complexes nih.govnih.gov. The analysis of molecular orbitals and charge distribution, often through Natural Bond Orbital (NBO) analysis, reveals the nature of the metal-ligand bonding, whether it is predominantly electrostatic or covalent. Thermodynamic parameters for the protonation of similar piperazine derivatives and their metal complexes have been determined, showing agreement with the Irving-Williams series for the stability of divalent metal complexes nih.govnih.gov.

Table 1: Representative Calculated Thermodynamic Parameters for Protonation and Metal Complexation of a Substituted Piperazine (1,4-bis(3-aminopropyl)-piperazine)

| Parameter | Value |

| Protonation Constants (log K) | pK1=10.04, pK2=9.32, pK3=6.20, pK4=3.70 |

| ΔG⁰ (kJ/mol) for Cu(II) complex | -71.8 |

| ΔH⁰ (kJ/mol) for Cu(II) complex | -43.2 |

| ΔS⁰ (J/mol·K) for Cu(II) complex | 96.0 |

| Data derived from studies on 1,4-bis(3-aminopropyl)-piperazine, a structurally related diamine. nih.govnih.gov |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a means to explore the conformational landscape and dynamic behavior of this compound in various environments. The piperazine ring is known to exist in chair, boat, and twist-boat conformations, with the chair form being the most stable.

The conformational flexibility of the piperazine ring is a critical factor in its chemical behavior nih.gov. MD simulations can map the free energy landscape associated with the interconversion between these conformations. For N,N'-disubstituted piperazines, the nature of the substituents can significantly influence the energy barriers for ring inversion nih.govnih.gov. In the case of this compound, the amino groups are expected to influence the conformational preference and dynamics. Studies on related N,N'-disubstituted piperazines have shown that both the amide bond rotation and the piperazine ring inversion contribute to the observed conformational complexity, with activation energies for these processes being determined by dynamic NMR and computational methods nih.govnih.gov. The presence of bulky substituents can lead to a preference for specific chair conformations to minimize steric hindrance wm.edu.

A crucial aspect of performing accurate MD simulations is the availability of a reliable force field. For novel molecules like this compound, the development and validation of force field parameters are essential steps rsc.org. This process often involves quantum chemical calculations to derive partial charges and bonded parameters, which are then refined against experimental data or high-level quantum mechanical calculations. The choice of force field can significantly impact the predicted conformational populations and dynamics of piperazine derivatives nih.gov.

Table 2: Comparison of Conformational Preferences in Substituted Piperazines

| Piperazine Derivative | Predominant Conformation | Method of Analysis |

| 1,4-Diphenylpiperazine | Flattened chair | X-ray Crystallography wm.edu |

| N-Benzoylated piperazines | Chair (with rotamers) | Dynamic NMR Spectroscopy nih.gov |

| Piperazine-containing macrocycles | Chair | X-ray Crystallography, NMR nih.gov |

Computational Approaches for Structure-Property Relationship Analysis

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools for correlating the chemical structure of a molecule with its biological activity or physical properties, respectively. These models are essential for the rational design of new molecules with desired characteristics.

For this compound derivatives, QSAR studies can be employed to understand how modifications to the parent structure influence a specific biological activity. Although specific QSAR studies on this compound are not widely reported, numerous studies on other piperazine derivatives highlight the utility of this approach researchgate.nettandfonline.comnih.govrsc.org. In these studies, various molecular descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for a series of compounds and then correlated with their measured biological activity using statistical methods like multiple linear regression or machine learning algorithms. The resulting models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding synthetic efforts nih.gov.

Similarly, QSPR models can be developed to predict the physicochemical properties of this compound-based systems. For instance, in the context of materials science, QSPR could be used to predict properties like the glass transition temperature or solubility of polyamides synthesized using this compound as a monomer vt.edu. The development of such models relies on the calculation of a wide range of molecular descriptors that capture the essential structural features of the molecules.

Table 3: Common Molecular Descriptors Used in QSAR/QSPR Studies of Piperazine Derivatives

| Descriptor Type | Examples |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges |

| Steric/Topological | Molecular weight, Molar refractivity, Wiener index |

| Hydrophobic | LogP (octanol-water partition coefficient) |

| 3D Descriptors | Molecular surface area, Molecular volume |

Predictive Modeling in Material Science and Molecular Design

Predictive modeling plays a crucial role in the in silico design of new materials with tailored properties. This compound, with its rigid cyclic structure and two reactive amino groups, is a promising building block for various materials, including polymers and energetic materials.

In the field of energetic materials, computational methods are used to predict the performance and sensitivity of new explosive compounds researchgate.netscispace.comrsc.org. By incorporating the this compound moiety into larger molecular frameworks and performing quantum chemical calculations, it is possible to estimate key properties such as the heat of formation, density, and detonation velocity uni-muenchen.de. These predictions can guide the synthesis of new energetic materials with improved performance and safety characteristics. For example, a computational study on 1,4-dinitrofurazano[3,4-b]piperazine, a related energetic material, used periodic density functional theory to investigate its structural and electronic properties under high pressure nih.gov.

Another area where predictive modeling is valuable is in the design of materials for specific applications like carbon capture. Piperazine and its derivatives are known to be effective solvents for CO2 absorption olisystems.comnih.govresearchgate.net. Predictive models, including machine learning algorithms, can be developed to forecast the CO2 solubility in aqueous solutions of piperazine derivatives under various conditions of temperature and pressure nih.govresearchgate.net. These models can accelerate the discovery and optimization of new solvent systems for efficient carbon capture technologies.

The use of this compound as a linker in the design of metal-organic frameworks (MOFs) is also an area that can be explored through computational modeling. Predictive simulations can help in understanding how the geometry and flexibility of the diaminopiperazine linker would influence the topology and porosity of the resulting MOF structure.

Table 4: Predicted Properties of a Hypothetical Energetic Material Incorporating a Diaminopiperazine Core

| Property | Predicted Value | Computational Method |

| Heat of Formation | High positive value | Isodesmic Reactions (DFT) |

| Density | > 1.8 g/cm³ | Crystal packing simulations |

| Detonation Velocity | > 8.5 km/s | Kamlet-Jacobs equations |

| Impact Sensitivity | Low to moderate | Correlation with electronic structure parameters |

| These are representative values based on computational design principles for energetic materials. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,4-Diaminopiperazine in organic chemistry research?

- Answer: this compound can be synthesized via nucleophilic substitution reactions using amines or through Mannich base formation. For example, Schiff–Mannich bases are prepared by reacting isatin derivatives with this compound under controlled pH (8–9) and reflux conditions in ethanol . Hydrochloride salts of the compound are synthesized using Dawson Dbz resins, as described in non-aromatic amine synthesis protocols .

Q. What analytical techniques are recommended for characterizing this compound purity?

- Answer: High-performance liquid chromatography (HPLC) with UV detection (e.g., 98.81% purity verification) and nuclear magnetic resonance (NMR) spectroscopy are standard. Chromatographic purity tests should follow pharmacopeial guidelines, such as USP reference standards, to detect primary amines or ammonia residues .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Answer: Avoid inhalation of dust/vapors, use PPE (gloves, lab coats), and ensure proper ventilation. Storage should be in tightly sealed containers away from ignition sources. Static discharge precautions are critical during large-scale handling .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data for this compound derivatives?

- Answer: Use orthogonal analytical methods (e.g., LC-MS, X-ray crystallography) to confirm compound identity and purity. For example, subtle structural modifications (e.g., replacing piperazine cores) can significantly alter bioactivity, necessitating rigorous batch-to-batch consistency checks . Contradictions in ISRIB analogue activity were resolved by comparing fluorescently labeled derivatives and verifying interactions via crystallography .

Q. How to optimize solvent flux in nanofiltration membranes using this compound-based cross-linkers?

- Answer: Adjust interfacial polymerization conditions (e.g., reaction time, monomer ratios). For instance, cross-linking diaminopiperazine (DAP) with trimesoyl chloride on polythiosemicarbazine supports enhances dimethyl sulfoxide flux (3.34 L·m⁻²·h⁻¹·bar⁻¹). Post-treatment with glycerol/sodium dodecyl sulfate further improves methanol permeability .

Q. What strategies are effective in resolving crystallographic disorder in this compound derivatives?

- Answer: Collect low-temperature (e.g., 100 K) X-ray diffraction data to reduce thermal motion artifacts. For example, crystallographic data for 1-(2,5-dimethylphenyl)piperazine-1,4-dium (CCDC 1407713) were resolved using synchrotron radiation and refined with SHELXL .

Q. How does the incorporation of this compound into heterocyclic systems influence electronic properties?

- Answer: Computational modeling (e.g., DFT calculations) can predict charge distribution and HOMO-LUMO gaps. Experimental validation via cyclic voltammetry or UV-vis spectroscopy is recommended. In ISRIB analogues, piperazine rings stabilize charge-transfer interactions with eIF2B, enhancing bioactivity .

Methodological Considerations

Q. How to validate the identity of this compound hydrochloride using spectroscopic methods?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.